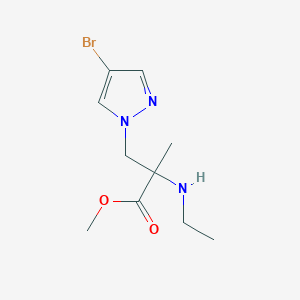![molecular formula C11H18N4O4 B13623480 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids containing a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired compound in good overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
- **®-2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific structural features, including the presence of both a tert-butoxycarbonyl-protected amino group and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C11H18N4O4 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-8(9(16)17)5-7-6-15(4)14-13-7/h6,8H,5H2,1-4H3,(H,12,18)(H,16,17) |
Clé InChI |
VGXICXBLXKZEQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN(N=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


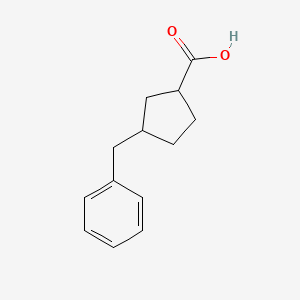

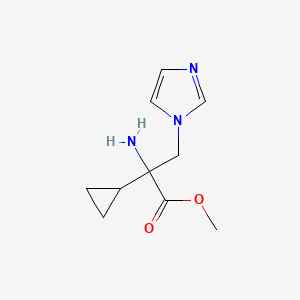
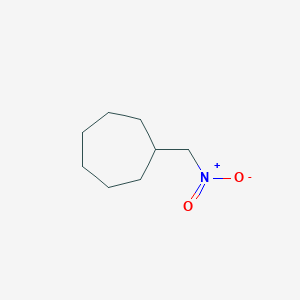
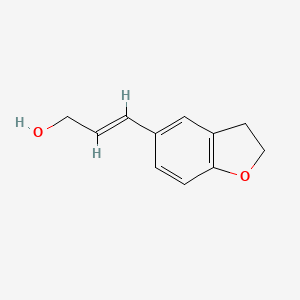
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
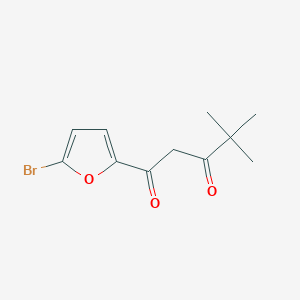
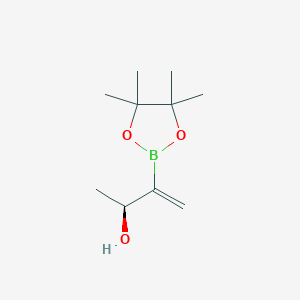
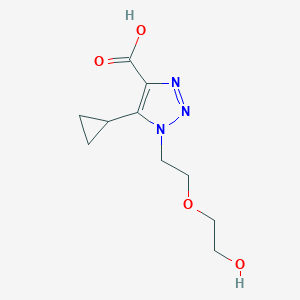
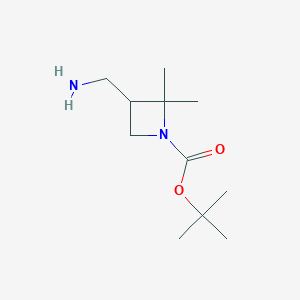
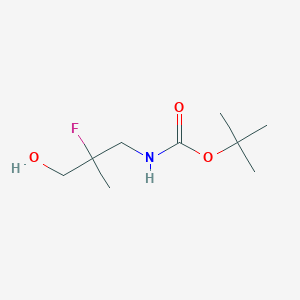
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
